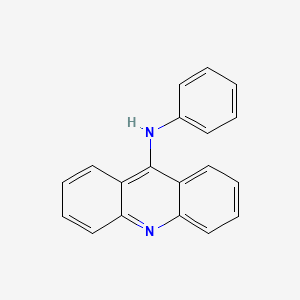

9-Anilinoacridine

Descripción

9-Anilinoacridine is a heterocyclic compound comprising an acridine core substituted with an anilino group at the 9-position. Its planar structure enables DNA intercalation, making it a scaffold for antitumor and antimalarial agents . Clinical derivatives like m-AMSA (4'-(9-acridinylamino)methanesulfon-m-anisidine) have demonstrated efficacy against leukemia and solid tumors, though toxicity remains a challenge . Structure-activity relationship (QSAR) studies highlight the importance of substituents on the acridine ring and anilino group in modulating DNA binding, topoisomerase II inhibition, and pharmacokinetics .

Propiedades

Número CAS |

3340-22-5 |

|---|---|

Fórmula molecular |

C19H14N2 |

Peso molecular |

270.3 g/mol |

Nombre IUPAC |

N-phenylacridin-9-amine |

InChI |

InChI=1S/C19H14N2/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H,(H,20,21) |

Clave InChI |

LNVQBBHYPGFSMX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

SMILES canónico |

C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Otros números CAS |

3340-22-5 |

Sinónimos |

9-anilinoacridine |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antitumor Applications

Mechanism of Action:

9-Anilinoacridine functions primarily as a DNA intercalator, disrupting the normal function of DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. This mechanism makes it an effective candidate for cancer treatment.

Case Studies:

- Novel Thiazine Substituted 9-Anilinoacridines: A study evaluated thiazine-substituted derivatives of 9-anilinoacridines against Dalton’s lymphoma ascites cells. Compounds such as 4b, c, e, g, i, j, k, m, o, p, q, r exhibited significant in vitro cytotoxicity with CTC50 values ranging from 0.18 to 0.39 µM. In vivo studies showed these compounds increased lifespan by 48-82% in treated subjects .

- Dual-Action Anticancer Agents: Research on molecular hybrids combining a this compound core with a methyl triazene moiety demonstrated potent anticancer activity. The hybrid compound 7b outperformed traditional drugs like amsacrine in antiproliferative assays across various cancer cell lines .

Antimalarial Applications

Mechanism of Action:

9-Anilinoacridines have been shown to inhibit β-hematin formation and target DNA topoisomerase II in Plasmodium falciparum, the parasite responsible for malaria. This dual targeting may help overcome resistance mechanisms seen with traditional antimalarial drugs.

Case Studies:

- A series of 9-anilinoacridines were tested for their ability to inhibit β-hematin formation in vitro. Compounds with specific substitutions (e.g., 3,6-diCl) displayed enhanced activity against chloroquine-resistant strains of P. falciparum, indicating their potential as new antimalarial agents .

Anti-inflammatory Applications

Mechanism of Action:

The anti-inflammatory properties of this compound derivatives are attributed to their ability to inhibit the activation of key inflammatory cells such as mast cells and macrophages.

Case Studies:

- A study synthesized various acridine derivatives and evaluated their anti-inflammatory effects. Certain compounds demonstrated potent inhibition of TNF-alpha production in macrophage-like cell lines and were more effective than the reference inhibitor mepacrine .

Summary Table of Applications

Análisis De Reacciones Químicas

Functionalization Through Electrophilic Aromatic Substitution (EAS)

9-Anilinoacridine’s acridine ring undergoes EAS to introduce DNA-methylating groups (e.g., triazenes):

-

Reactants : this compound core with methyl triazene precursors.

-

Conditions : Electrophilic substitution at the acridine’s C2/C7 positions.

-

Example : Chimera 7b (IC<sub>50</sub> = 4.4 µM against β-glucuronidase in neutrophils) .

Structural Modifications and Derivative Formation

Modifications on the anilino ring enhance bioactivity:

-

Substituents : Carboxylic acid (–COOH), methoxy (–OCH<sub>3</sub>), trifluoromethyl (–CF<sub>3</sub>), and methyl (–CH<sub>3</sub>).

-

Characterization :

Mechanistic Insights into Reaction Pathways

-

S<sub>N</sub>Ar Mechanism : The chloro group in 9-chloroacridine is displaced by aromatic amines via a two-step process involving Meisenheimer complex formation .

-

Dual-Action Mechanism : In derivatives like 7b , the acridine intercalates DNA while the triazene moiety methylates O<sup>6</sup>-guanine, inhibiting topoisomerase II and MGMT repair protein .

This synthesis and functionalization framework enables the development of 9-anilinoacridines with tailored biological properties, validated by structural and mechanistic studies .

Comparación Con Compuestos Similares

Antimalarial 9-Anilinoacridine Derivatives

Key Compounds :

- 3,6-Diamino-9-anilinoacridines: These derivatives exhibit high selectivity against Plasmodium falciparum (IC₅₀ = 10–20 nM) due to enhanced DNA topoisomerase II inhibition. The 1'-SO₂NH₂ substituent (e.g., compound 7n) shows potent activity in vitro but fails in vivo due to metabolic instability .

- Non-Diamino Analogs: Derivatives lacking 3,6-diamino substitution (e.g., 3,6-diCl analogs) show reduced antimalarial activity (IC₅₀ > 100 µM) and higher cytotoxicity, emphasizing the role of amino groups in parasiticidal selectivity .

Comparative Table :

| Compound | Substitution Pattern | IC₅₀ (P. falciparum) | Mammalian Toxicity (IC₅₀) | Therapeutic Index |

|---|---|---|---|---|

| 3,6-Diamino-1'-SO₂NH₂ | Acridine: 3,6-NH₂; Anilino: 1'-SO₂NH₂ | 20 nM | 15 µM | 750 |

| 3,6-DiCl-1'-N(CH₃)₂ | Acridine: 3,6-Cl; Anilino: 1'-N(CH₃)₂ | >100 nM | 5 µM | <50 |

| Parent this compound | No substitution | >1 µM | 10 µM | 10 |

Anticancer Derivatives

Key Compounds :

- 9-Anilinothiazolo[5,4-b]quinoline: This hybrid replaces a benzene ring with a thiazole group, improving DNA minor groove binding and reducing drug resistance in cancer cells .

- N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide: Methanesulfonamide and acetamide groups enhance solubility and antitumor activity compared to simpler analogs like 9-aminoacridine .

- Pyrazole-Substituted Derivatives: Compounds 6c, 6e, and 6f inhibit the HEp-2 cell line (CTC₅₀ = 12–18 µM) while exhibiting antioxidant properties, a dual mechanism absent in non-substituted acridines .

Mechanistic Divergence :

Anti-Inflammatory Analogs

Key Comparisons :

- This compound Derivatives (e.g., compounds 4, 10, 11): Inhibit mast cell degranulation (IC₅₀ = 16–21 µM), surpassing the reference drug mepacrine .

- 9-Phenoxyacridines: Exhibit lower potency against neutrophils and macrophages, highlighting the critical role of the anilino group in anti-inflammatory activity .

Structural Analogs with Modified Cores

Examples :

- 4-(9-Aminoacridin-2-yl)aniline: Amino groups enhance solubility but reduce DNA intercalation strength compared to this compound .

- Acridinium Esters (e.g., N-methylacridinium-9-cyanide): Retain chemiluminescent properties but lack therapeutic activity, unlike biologically active 9-anilinoacridines .

Mechanistic Insights and Toxicity Profiles

- DNA Interaction: 9-Anilinoacridines intercalate DNA with the acridine core, while the anilino group occupies the minor groove. Substituents like 3,6-diamino enhance topoisomerase II inhibition, whereas alkylating mustards (e.g., type A/B mustards) form covalent DNA adducts, increasing cytotoxicity .

- QSAR Trends : Hydrophobicity (log P) and steric bulk at the 1'-position correlate with antitumor potency but also elevate toxicity, necessitating balanced design .

Métodos De Preparación

Classical Cyclocondensation Approach

The classical route to 9-anilinoacridine derivatives begins with the synthesis of N-phenylanthranilic acid (1) , a key intermediate. This is achieved through the reaction of o-chlorobenzoic acid with aniline in the presence of copper powder and potassium carbonate in isoamyl alcohol under reflux conditions . Cyclization of 1 using phosphoryl chloride (POCl₃) yields 9-chloroacridine (2) , a versatile precursor . Subsequent nucleophilic substitution with aromatic amines in N-methyl-2-pyrrolidone (NMP) and hydrochloric acid affords this compound hydrochlorides (3–9) .

Key Reaction Conditions :

-

N-Phenylanthranilic acid synthesis: 6–8 hours at reflux (yield: 85%) .

-

Cyclization to 9-chloroacridine: POCl₃ at 70°C (yield: 80%) .

This method is robust for producing derivatives with electron-donating or electron-withdrawing substituents on the aniline ring, such as methoxy, nitro, or carboxyl groups . Characterization via IR and ¹H-NMR confirms secondary amine formation (N–H stretch: 3570–3400 cm⁻¹) and aromatic substitution patterns .

Direct Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the chlorine atom in 9-chloroacridine with aromatic amines under mild conditions is a widely adopted strategy. For example, reacting 9-chloroacridine with 4-methoxyaniline in NMP and HCl produces 9-(4-methoxyphenylamino)acridine with a 75% yield . This method is advantageous for its simplicity and compatibility with diverse amines, including heteroaromatic analogs like pyridylamines .

Optimization Insights :

A notable variant involves reductive amination , where 9-aminoacridine reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in the presence of sodium borohydride, yielding N-alkylated derivatives . This approach expands access to compounds with branched alkyl or arylalkyl side chains .

One-Pot Synthesis Strategies

One-pot methodologies streamline synthesis by combining multiple steps into a single reaction vessel. A landmark approach utilizes mefenamic acid as the starting material, undergoing cyclization and amination in situ to produce 9-anilinoacridines . This method eliminates intermediate isolation, achieving yields up to 90% while reducing solvent waste .

Case Study :

Another one-pot strategy employs addition-elimination reactions with polyhalogenated quinones. For instance, 9-aminoacridine reacts with 2,3-dibromobenzoquinone in ethanol under reflux, forming a quinone-linked derivative (Compound 38) in 72% yield .

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase synthesis (SPS) enables high-throughput generation of this compound derivatives. Using Rink Amide-MBHA resin or 2-chlorotrityl (Cl-Trt) resin , amino acids or peptides are anchored to the resin before coupling with 9-aminoacridine . For example, Fmoc-protected lysine attached to Rink resin reacts with 3-nitro-4-fluorobenzoic acid, followed by nucleophilic substitution with 9-aminoacridine, yielding a lysine-conjugated derivative (Compound 46) in 87% yield .

Advantages :

-

Facilitates incorporation of amino acids, peptides, or heterocycles .

-

Enables parallel synthesis for structure-activity relationship (SAR) studies .

Heterocyclic Hybridization Techniques

Hybridization with heterocycles enhances bioactivity and selectivity. Isoxazole- and pyrazole-substituted derivatives are synthesized via chalcone intermediates. For example, condensation of 1-[4-(acridin-9-ylamino)phenyl]ethanone with 4-hydroxybenzaldehyde forms a chalcone, which cyclizes with hydroxylamine hydrochloride to yield isoxazole derivatives (e.g., Compound 5a) .

Reaction Parameters :

-

Chalcone formation: 8 hours at room temperature (yield: 59%) .

-

Cyclization: Sodium acetate in glacial acetic acid (yield: 65–78%) .

Similarly, triazine hybrids are prepared by reacting 6,9-dichloro-2-methoxyacridine with cyanuric chloride, followed by amination with piperazine or morpholine . These hybrids exhibit potent antimalarial activity (IC₅₀: 4.21 nM) .

Sulfur-Containing Derivatives

Introducing sulfur atoms modulates electronic properties and bioactivity. Diol-containing sulfides (e.g., Compound 2a) are synthesized by treating 9-chloroacridine with 2-mercaptoethanol, followed by oxidation to sulfoxides (e.g., Compound 2b) . These derivatives demonstrate significant cytotoxicity (IC₉₀: 1.9 μM) .

Bioreductive Prodrug Potential :

Green Chemistry and Computational Design

Emerging methods prioritize sustainability. Microwave-assisted synthesis reduces reaction times from hours to minutes, while computational tools predict optimal substituents for ERα inhibition . For instance, pyrazole-substituted derivatives designed via molecular docking show enhanced binding affinity to estrogen receptors .

Q & A

Basic Research Questions

Q. What is the primary mechanism of DNA interaction for 9-anilinoacridine derivatives, and how is this experimentally validated?

- Answer : 9-Anilinoacridines bind to DNA via intercalation of the acridine chromophore between base pairs, with the anilino group positioned in the minor groove. This dual binding mode is characterized using NMR spectroscopy (e.g., NOESY experiments to confirm intercalation) and molecular dynamics simulations to model adduct stability. For example, alkylation patterns of mustard-linked derivatives revealed major groove (guanine N7) and minor groove (adenine N3) adducts, validated by 2D NMR . QSAR studies further support DNA binding as a critical determinant of antitumor activity .

Q. What are the standard synthetic routes for this compound derivatives, and how are key intermediates characterized?

- Answer : Derivatives are typically synthesized via nucleophilic substitution at the 9-position of acridine using substituted anilines. For example:

- Isoxazole-substituted derivatives : Synthesized via cyclization of chalcone intermediates with hydroxylamine hydrochloride, followed by coupling to acridine .

- Pyrazole-substituted derivatives : Formed via Claisen-Schmidt condensation and subsequent cyclization .

Characterization involves HPLC for purity , ¹H/¹³C NMR for structural confirmation , and mass spectrometry to verify molecular weights .

Q. How do substituents on the acridine and anilino rings influence DNA binding and cytotoxicity?

- Answer :

- Acridine ring substituents : Electron-donating groups (e.g., -NH₂ at 3,6-positions) enhance DNA binding affinity and reduce mammalian cytotoxicity, as seen in antimalarial derivatives .

- Anilino substituents : Steric bulk (e.g., methanesulfonamide at 1'-position) improves topoisomerase II inhibition by stabilizing drug-DNA-enzyme ternary complexes .

Systematic QSAR analysis of 643 derivatives identified hydrophobicity (logP) and molar refraction as key predictors of potency .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies in QSAR models for this compound derivatives?

- Answer : Discrepancies arise from conflicting steric/electronic effects across datasets. Pattern recognition techniques (e.g., ADAPT system) classify active vs. inactive compounds using descriptors like partial atomic charges and molar refraction. For instance, a training set of 213 compounds achieved 94% classification accuracy, highlighting the importance of ionization states in misclassified inactive derivatives . LASSO-XGBoost hybrid models further refine predictions by prioritizing DNA-binding affinity descriptors (e.g., polar surface area) while penalizing collinear variables .

Q. What strategies enhance the selectivity of this compound hybrids for cancer cells?

- Answer : Hybrid molecules combining acridine intercalators with minor groove binders (e.g., Distamycin A) show improved selectivity:

- Dual-targeting : The acridine moiety intercalates DNA, while the minor groove binder disrupts transcription factor binding, reducing off-target effects .

- Topoisomerase II inhibition : Derivatives with 1'-sulfonamide groups stabilize DNA-topoisomerase cleavage complexes, as validated by plasmid relaxation assays .

In vivo studies on MX-1 xenografts demonstrated tumor regression with hybrid derivatives at lower toxicity thresholds compared to m-AMSA .

Q. How can molecular docking guide the design of this compound derivatives with dual antimalarial and anticancer activity?

- Answer : Docking against Plasmodium falciparum topoisomerase II and human Topo IIα identifies shared binding pockets. For example:

- 3,6-Diaminoacridines : Show nanomolar IC₅₀ against malaria parasites by targeting heme detoxification pathways, validated via enzyme inhibition assays .

- 1'-SO₂NH₂ derivatives : Inhibit both parasite Topo II (IC₅₀ = 6 µM) and human Topo II (IC₅₀ = 1 µM), with cytotoxicity assays confirming selectivity .

MD simulations refine pose stability, while MM-PBSA calculations quantify binding free energy differences between targets .

Methodological Considerations

Q. What experimental approaches validate the inhibition of topoisomerase II by this compound derivatives?

- Answer :

- Decatenation assays : Measure drug-induced inhibition of kinetoplast DNA (kDNA) unknotting by Topo II .

- DNA cleavage assays : Detect stabilized Topo II-DNA cleavage complexes via agarose gel electrophoresis (e.g., linear DNA accumulation at ≥1 µM drug concentrations) .

- Cytotoxicity correlation : Compounds with Topo II IC₅₀ < 10 µM typically show submicromolar activity in cell lines (e.g., HEp-2, A549) .

Q. How are antioxidant and cytotoxic activities balanced in novel this compound derivatives?

- Answer :

- Antioxidant screening : DPPH radical scavenging assays identify derivatives with -OH or -NH₂ groups (e.g., pyrazole-substituted compounds showed 70–80% scavenging at 100 µg/mL) .

- Cytotoxicity-ROS linkage : Derivatives with moderate antioxidant activity (e.g., IC₅₀ = 50–100 µM in DPPH) often retain anticancer potency by avoiding excessive ROS-mediated off-target toxicity .

Data Contradiction Analysis

Q. Why do some this compound derivatives show high in vitro potency but fail in vivo?

- Answer : Metabolic instability (e.g., N-acetylation of 1'-SO₂NH₂ groups) and poor pharmacokinetics limit efficacy. For example, 3,6-diaminoacridines with antimalarial IC₅₀ = 20 nM showed no activity in Plasmodium berghei-infected mice due to rapid clearance . Solutions include prodrug strategies (e.g., phosphoramidate derivatives) or nanoparticle encapsulation to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.